molecular formula C14H20N2O4S B2703072 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine CAS No. 903296-38-8

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Cat. No.: B2703072
CAS No.: 903296-38-8
M. Wt: 312.38
InChI Key: ZHTUIRHBJKWRNU-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine derivative characterized by a sulfonyl-linked 4-ethoxyphenyl group and an acetyl substituent on the piperazine ring. This compound shares structural motifs with pharmacologically active agents, such as antifungal and enzyme-targeting molecules . Its synthesis typically involves acetylation and sulfonylation steps, as seen in analogous piperazine derivatives . The 4-ethoxyphenyl sulfonyl moiety is critical for interactions with biological targets, while the acetyl group may influence metabolic stability and solubility.

Properties

IUPAC Name

1-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-20-13-4-6-14(7-5-13)21(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTUIRHBJKWRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with an acetylating agent and a sulfonylating agent. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

Anticancer Applications

The piperazine scaffold, including derivatives like 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine, has been extensively studied for its anticancer properties. Research indicates that modifications to the piperazine structure can enhance cytotoxicity against different cancer cell lines.

Case Studies and Findings

  • Cytotoxic Activity : The compound has shown promising results in inhibiting cell proliferation in various cancer models. For instance, studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the piperazine ring significantly influences anticancer efficacy. For example, compounds with electron-withdrawing groups exhibited enhanced activity against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.08Apoptosis induction
Piperazine derivative XLNCaP0.52Androgen receptor binding
Piperazine derivative YA5490.26Cell cycle arrest

Antimicrobial Applications

The antimicrobial properties of piperazine derivatives have also been a significant focus of research. The compound has exhibited both antibacterial and antifungal activities.

Case Studies and Findings

  • Antibacterial Activity : Studies have shown that this compound demonstrates effective antibacterial action against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate significant potency compared to standard antibiotics .
PathogenMIC (mg/ml)
E. coli5
Staphylococcus aureus10
Candida albicans0.0248

Neurological Applications

Recent studies have explored the potential of piperazine derivatives in treating neurological disorders, particularly their role as dopamine receptor agonists.

Case Studies and Findings

  • Dopamine Receptor Agonism : Research has identified that certain piperazine derivatives can selectively activate dopamine receptors, suggesting potential therapeutic applications in conditions like Parkinson’s disease .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological differences between 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine and key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity References
This compound C₁₄H₁₉N₂O₄S (inferred) ~312 Acetylated piperazine, 4-ethoxyphenyl sulfonyl Potential antifungal/antimicrobial*
Sildenafil Citrate C₂₂H₃₀N₆O₄S·C₆H₈O₇ 666.7 Pyrazolopyrimidinyl core, 4-ethoxyphenyl sulfonyl, methyl piperazine citrate PDE-5 inhibition (erectile dysfunction)
1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine C₂₀H₂₆N₂O₄S 390.5 4-ethoxyphenyl sulfonyl, 2-methoxybenzyl substituent Undisclosed (structural analog)
AZ1 (LpxH inhibitor) C₂₀H₁₈F₃N₃O₃S 437.4 Trifluoromethylphenyl, N-acetyl indoline, sulfonyl piperazine linker Antibacterial (LpxH inhibition)
1-Methyl-4-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine C₁₄H₁₄FN₅O₂S₂ 383.4 Thiadiazole-sulfonyl, fluorophenyl substituent Antifungal/antibacterial
1-Acetyl-4-(4-hydroxyphenyl)piperazine C₁₂H₁₆N₂O₂ 236.3 Hydroxyphenyl substituent (no sulfonyl group) Antifungal

Key Observations:

Structural Variations: Sildenafil Citrate shares the 4-ethoxyphenyl sulfonyl group but incorporates a pyrazolopyrimidinyl core, enhancing its PDE-5 binding affinity . AZ1 replaces the ethoxyphenyl group with a trifluoromethylphenyl ring, optimizing antibacterial activity via LpxH inhibition .

Biological Activity :

  • The 4-ethoxyphenyl sulfonyl motif is associated with diverse activities: PDE-5 inhibition (Sildenafil), antibacterial effects (AZ1), and antifungal properties (e.g., compound 28e in ).
  • Thiadiazole-sulfonyl piperazines (e.g., compound 4d in ) demonstrate substituent-dependent efficacy, with fluorophenyl groups enhancing antifungal activity.

Physicochemical Properties: The acetyl group in the target compound may improve metabolic stability compared to non-acetylated analogs (e.g., 1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine) . Molecular weight and solubility vary significantly: Sildenafil’s citrate salt increases water solubility, whereas bulkier substituents (e.g., methoxybenzyl in ) may enhance lipophilicity.

Synthesis Methods :

  • The target compound’s synthesis likely parallels 1-Acetyl-4-(4-hydroxyphenyl)piperazine , involving acetylation of a piperazine intermediate .
  • Sulfonylation reactions (e.g., nucleophilic substitution in ) are critical for introducing the ethoxyphenyl sulfonyl group.

Biological Activity

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS No. 903296-38-8) is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperazine ring substituted with an acetyl and a sulfonyl group, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight294.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's binding affinity, which may lead to modulation of various signaling pathways. For instance, it is hypothesized that this compound could act as an inhibitor of certain proteases or kinases involved in cellular regulation.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For example, heterocycles containing piperazine moieties have shown efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). The mechanism often involves inhibition of viral replication through interference with viral enzyme activity or host cell signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of piperazine can possess significant antimicrobial activity. In vitro assays have shown that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL .

Study 1: Antiviral Efficacy

In a recent study examining the antiviral efficacy of piperazine derivatives, this compound was tested against HSV-1. The compound demonstrated a significant reduction in viral plaque formation at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against viral infections.

Study 2: Antimicrobial Effects

Another study focused on the antibacterial properties of piperazine derivatives. The results indicated that this compound exhibited an MIC value of 6.25 µg/mL against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL). This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityMIC (µg/mL)
N-(4-fluorophenyl)-piperazineAntiviral8.0
N-(benzothiazol-2-yl)-piperazineAntimicrobial5.0
1-Acetyl-4-(4-methylphenyl)sulfonylpiperazineAntiviral and Antimicrobial6.25

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-acetylpiperazine derivatives with sulfonyl substituents?

  • The synthesis of 1-acetylpiperazine derivatives typically involves coupling reactions between functionalized benzoic acids and piperazine precursors. For example, 1-arylpiperazines can be synthesized via carbodiimide-mediated coupling (e.g., using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) between N-substituted piperazines and activated carboxylic acids. This method ensures regioselectivity and avoids unwanted side reactions .
  • Key Steps :

  • Activation of the carboxylic acid (e.g., benzoyl chloride or mixed anhydride formation).
  • Nucleophilic substitution at the piperazine nitrogen.
  • Purification via crystallization or chromatography.

Q. How are structural and crystallographic properties of 1-acetylpiperazine derivatives characterized?

  • X-ray crystallography is the gold standard for resolving molecular conformations and intermolecular interactions. For example, in 1-aroyl-4-(4-methoxyphenyl)piperazine derivatives, weak hydrogen bonds (C–H⋯O) and π-π stacking interactions stabilize the crystal lattice, as observed in polymorphic forms .
  • Supporting Techniques :

  • 1^1H/13^13C NMR for verifying substituent positions.
  • IR spectroscopy to confirm functional groups (e.g., acetyl C=O stretch at ~1680 cm1^{-1}).

Q. What analytical methods are used to determine physicochemical properties like solubility and stability?

  • Solubility : Measured via shake-flask method in solvents like DMSO, ethanol, or aqueous buffers (pH 7.4).
  • Stability : Assessed using accelerated degradation studies under stress conditions (heat, light, humidity) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 1-acetylpiperazine derivatives?

  • Systematic substitution at the sulfonyl or acetyl groups alters pharmacokinetic and pharmacodynamic profiles. For instance:

  • Electron-withdrawing groups (e.g., –NO2_2, –CF3_3) on the aryl sulfonyl moiety enhance enzyme inhibition by increasing electrophilicity .
  • Bulky substituents (e.g., 4-ethoxyphenyl) improve target selectivity by sterically blocking off-target interactions .
    • Case Study : Fluorobenzyl derivatives showed enhanced tyrosine kinase inhibition due to improved hydrophobic binding in the ATP pocket .

Q. What computational strategies are employed to predict binding modes of 1-acetylpiperazine derivatives with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict ligand-receptor interactions. For example, docking studies of 1-arylsulfonylpiperazines into carbonic anhydrase II revealed critical hydrogen bonds with Thr199 and Zn2+^{2+} coordination .
  • DFT Calculations : Used to analyze electronic properties (e.g., frontier molecular orbitals) and correlate with antioxidant or antimicrobial activities .

Q. How do crystallographic studies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Polymorphism and conformational flexibility can lead to divergent bioactivity. For example, disordered aroyl rings in 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine result in variable packing efficiencies, altering solubility and bioavailability .
  • Resolution : Compare crystal structures of active vs. inactive analogs to identify critical intermolecular interactions (e.g., hydrogen bonds, halogen interactions).

Q. What experimental designs validate the antiarrhythmic or antimicrobial potential of 1-acetylpiperazine derivatives?

  • Antiarrhythmic Activity :

  • Langendorff perfused heart models assess action potential duration and QT interval prolongation .
    • Antimicrobial Activity :
  • Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. How are metallocomplexes of piperazine derivatives synthesized, and what insights do they provide?

  • Piperazines act as bidentate ligands for transition metals (Ni2+^{2+}, Zn2+^{2+}). Synthesis involves refluxing the ligand with metal salts in ethanol, followed by spectroscopic characterization (UV-Vis, EPR). These complexes often exhibit enhanced enzyme inhibition due to metal coordination .

Methodological Notes

  • Key References :
    • Crystallography and SAR:
    • Enzyme Inhibition:
    • Computational Modeling:
    • Safety and Stability:

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